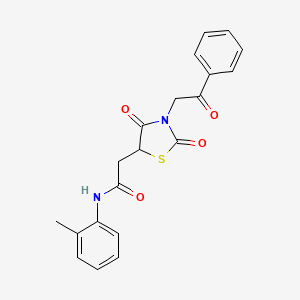

2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide

Description

2-(2,4-Dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted at the 3-position with a 2-oxo-2-phenylethyl group and at the 5-position with an N-(o-tolyl)acetamide side chain. Its synthesis typically involves condensation reactions between thiazolidinone precursors and substituted acetamide moieties, as seen in analogous compounds (e.g., via rhodanine derivatives and maleimide intermediates) . The compound is commercially available for research purposes (e.g., Life Chemicals catalog ID: F2372-0030) .

Properties

IUPAC Name |

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-13-7-5-6-10-15(13)21-18(24)11-17-19(25)22(20(26)27-17)12-16(23)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXOJTMXHKOZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-Dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide is a thiazolidine derivative notable for its unique structural features, including a thiazolidine ring and multiple carbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. The presence of two carbonyl groups (dioxo) and a phenylethyl substituent enhances its reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₄S |

| Molecular Weight | 368.4 g/mol |

| Structure | Thiazolidine derivative with dioxo functionality |

Biological Activity

Research indicates that compounds containing thiazolidine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth.

- Anti-inflammatory Effects : Similar thiazolidine derivatives have demonstrated anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of thiazolidine derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their biological activities through in vitro assays. Results indicated that modifications in the side chains significantly influenced their potency against cancer cell lines (source: ).

- Mechanistic Studies : Research has explored the interaction of this compound with specific biological targets, revealing insights into its mechanism of action. For instance, binding affinity studies demonstrated effective interactions with proteins involved in cell cycle regulation (source: ).

Comparative Analysis with Related Compounds

The uniqueness of 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide can be highlighted by comparing it to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Oxo-thiazolidine | Lacks phenylethyl group | Antimicrobial properties |

| Rhodanine | Five-membered ring structure | Anti-inflammatory effects |

| Thiohydantoin | Different functional groups | Exhibits antifungal activity |

The specific combination of dioxo functionality and phenylethyl substitution in this compound may enhance its biological activity compared to other thiazolidine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis methods, and reported properties of 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)-N-(o-tolyl)acetamide with structurally related thiazolidinone-acetamide derivatives:

Key Structural and Functional Comparisons:

Core Modifications: The target compound shares the thiazolidin-2,4-dione core with Compounds 11 and 5 but lacks the thioxo group present in Compound 11 . Its 3-(2-oxo-2-phenylethyl) substituent distinguishes it from analogs with benzylidene (e.g., Compound 11) or quinazolinone-thio (e.g., Compound 5) groups.

Bioactivity Trends: Thiazolidinone-acetamide hybrids generally exhibit moderate bioactivity. For example, Compound 5 showed mild antiproliferative effects , while others (e.g., Compound 7a–l) are hypothesized to have anti-inflammatory properties based on structural motifs . The target compound’s 2-oxo-2-phenylethyl group may enhance lipophilicity and membrane permeability compared to analogs with polar substituents (e.g., hydroxyl or nitro groups) .

Safety and Handling: Although safety data for the target compound are unavailable, structurally related acetamides (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) exhibit hazards such as skin/eye irritation and acute oral toxicity (Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.